molecular formula C13H21NO B13066400 2-ethoxy-N-pentylaniline

2-ethoxy-N-pentylaniline

Cat. No.: B13066400
M. Wt: 207.31 g/mol
InChI Key: ZIKQWVAPAWHPSE-UHFFFAOYSA-N
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Description

2-Ethoxy-N-pentylaniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentyl group, and an ethoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-pentylaniline typically involves the alkylation of aniline. One common method is the reaction of aniline with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-pentylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethoxy-N-pentylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-pentylaniline involves its interaction with specific molecular targets. The ethoxy and pentyl groups can influence the compound’s binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-N-butylaniline: Similar structure but with a butyl group instead of a pentyl group.

    2-Methoxy-N-pentylaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    N-Pentylaniline: Lacks the ethoxy group, making it less reactive in certain chemical reactions.

Uniqueness

2-Ethoxy-N-pentylaniline is unique due to the presence of both ethoxy and pentyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-ethoxy-N-pentylaniline

InChI

InChI=1S/C13H21NO/c1-3-5-8-11-14-12-9-6-7-10-13(12)15-4-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3

InChI Key

ZIKQWVAPAWHPSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1OCC

Origin of Product

United States

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